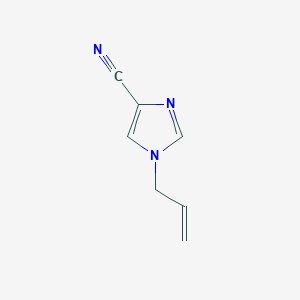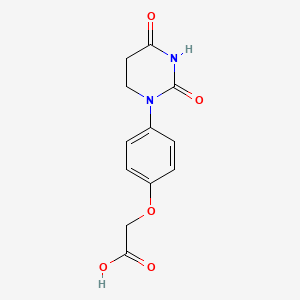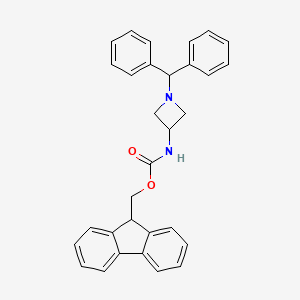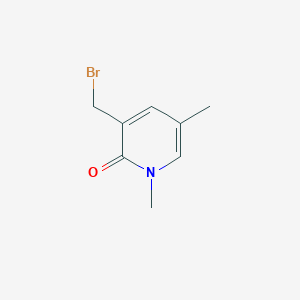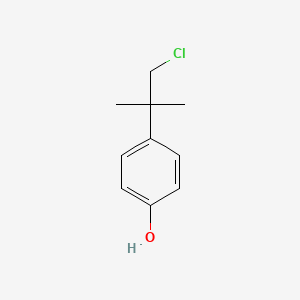![molecular formula C9H8N6OS B13672516 2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)
2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that contains a furan ring, a triazole ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with nitriles.
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of amidines with nitriles.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions may occur at the nitrogen atoms in the triazole and triazine rings.
Substitution: Substitution reactions can occur at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield a sulfoxide or sulfone.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent.
Diagnostic Tools: It may be used in the development of diagnostic assays.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Agriculture: It may be used as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved depend on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-3-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Lacks the methylthio group.
5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Lacks the furan ring.
Uniqueness
The presence of both the furan ring and the methylthio group in 2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine may confer unique properties such as enhanced reactivity or specific biological activity.
Properties
Molecular Formula |
C9H8N6OS |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-(furan-3-yl)-5-methylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C9H8N6OS/c1-17-9-12-7(10)15-8(13-9)11-6(14-15)5-2-3-16-4-5/h2-4H,1H3,(H2,10,11,12,13,14) |
InChI Key |
MPIFVLQEGRGBSW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC(=NN2C(=N1)N)C3=COC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


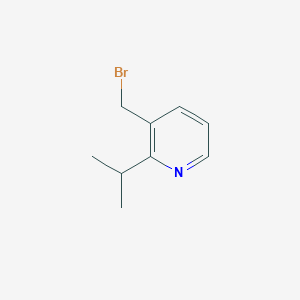
![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)



![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
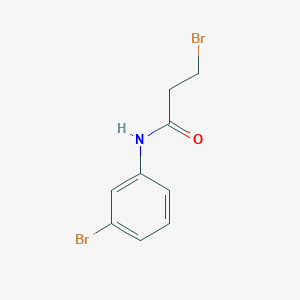
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)
